
1,5-Dibromo-2,4-difluorobenzene
Overview
Description
1,5-Dibromo-2,4-difluorobenzene (CAS: 28342-75-8) is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 5 and fluorine atoms at positions 2 and 4. This compound is a versatile intermediate in organic synthesis, particularly in:
- Mechanochemistry: Used in high-yield (92%) mechanochemical synthesis of gold(III) complexes, such as [(MeOC^N^C)Au(this compound)] (isolated via ball milling cycles) .
- Optoelectronics: Acts as a precursor for thermally activated delayed fluorescence (TADF) emitters (e.g., DCzIPN) in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies (EQE) up to 31% .
- Pharmaceutical Intermediates: Employed in multi-step syntheses of bioactive molecules, including benzoxazepine derivatives .
Its electron-withdrawing bromine and fluorine substituents enhance reactivity in cross-coupling reactions and influence electronic properties in materials science applications.
Preparation Methods
Preparation Methods of 1,5-Dibromo-2,4-difluorobenzene
Synthetic Route Overview
The primary synthetic approach to this compound involves the bromination of 1-bromo-2,4-difluorobenzene. This method leverages electrophilic aromatic substitution facilitated by bromine in the presence of a catalyst, typically iron, in an organic solvent such as dichloromethane.
Step | Starting Material | Reagents | Solvent | Conditions | Outcome |
---|---|---|---|---|---|
1 | 1-bromo-2,4-difluorobenzene | Bromine (Br₂), Fe | Dichloromethane | Room temperature, dropwise Br₂ addition, overnight stirring | This compound |
Detailed Reaction Conditions
- Starting Material: 1-bromo-2,4-difluorobenzene, chosen for its fluorine substituents directing bromination to the 1,5-positions.
- Reagents: Bromine is used as the brominating agent, with iron acting as a catalyst to facilitate the electrophilic substitution.
- Solvent: Dichloromethane (CH₂Cl₂) provides a suitable medium for the reaction, ensuring solubility and controlled reactivity.
- Temperature: The reaction is conducted at ambient temperature to avoid over-bromination and side reactions.
- Procedure: Bromine is added dropwise to the stirred solution of 1-bromo-2,4-difluorobenzene in dichloromethane. The mixture is stirred overnight to ensure complete bromination at the desired positions.
Industrial Scale Considerations
Industrial synthesis follows the same fundamental route but requires:
- Large-scale reactors with precise temperature and addition rate control.
- Continuous monitoring of reaction progress to optimize yield and purity.
- Efficient purification steps such as recrystallization or chromatography to achieve high purity (>95%).
Purification and Characterization
- Purification: Typically achieved by recrystallization from suitable solvents (e.g., ethanol/water) or column chromatography using silica gel with hexane/dichloromethane eluents.
- Characterization: Confirmed by spectroscopic methods including:
- ¹⁹F NMR: Two distinct fluorine signals corresponding to positions 2 and 4.
- Mass Spectrometry: Molecular ion peak at m/z ~271.9 with characteristic bromine isotopic pattern.
- Elemental Analysis: Consistent with theoretical values for C, H, Br, and F content.
Research Findings and Analysis
Reaction Efficiency and Yield
- The bromination reaction under described conditions typically yields this compound with high selectivity and good yield (often >80% in optimized laboratory conditions).
- The use of iron catalyst enhances the electrophilic substitution efficiency, reducing reaction time and minimizing side products.
Electronic Effects on Bromination
- Fluorine substituents at positions 2 and 4 exert an electron-withdrawing inductive effect, directing bromination to the 1,5-positions due to their influence on the electron density distribution in the aromatic ring.
- Bromine substituents themselves are moderately deactivating but direct substitution to meta positions relative to themselves, which aligns with the observed substitution pattern.
Summary Table of Preparation Method
Parameter | Details |
---|---|
Starting Material | 1-bromo-2,4-difluorobenzene |
Brominating Agent | Bromine (Br₂) |
Catalyst | Iron (Fe) |
Solvent | Dichloromethane (CH₂Cl₂) |
Temperature | Room temperature (20–25°C) |
Reaction Time | Overnight (12–16 hours) |
Purification | Recrystallization or column chromatography |
Typical Yield | >80% |
Characterization | ¹⁹F NMR, Mass Spectrometry, Elemental Analysis |
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), chlorine (Cl2), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include substituted benzene derivatives where the bromine atoms are replaced by nucleophiles.
Scientific Research Applications
Organic Synthesis
1,5-Dibromo-2,4-difluorobenzene is widely used as an intermediate in the synthesis of various organic compounds. Its unique halogenation pattern allows for selective electrophilic aromatic substitution reactions.
- Reactions :
- Electrophilic Aromatic Substitution
- Nucleophilic Substitution
Reaction Type | Common Reagents | Major Products |
---|---|---|
Electrophilic Aromatic Substitution | Bromine (Br₂), Nitric Acid (HNO₃) | Substituted benzene derivatives |
Nucleophilic Substitution | Sodium Hydroxide (NaOH) | Substituted benzene derivatives |
Material Science
The compound is utilized in formulating advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties. Its unique electronic properties make it suitable for applications in organic semiconductors.
Fluorescent Dyes
This compound is employed in creating fluorescent dyes for biological imaging. These dyes enhance the visibility of cellular structures in various research applications.
Electronics
In the electronics industry, this compound finds application in the production of electronic components, particularly in organic semiconductors due to its favorable electronic characteristics.
Environmental Monitoring
The compound can be used for detecting and analyzing environmental pollutants. It aids in assessing chemical contamination levels in various ecosystems, making it valuable for environmental science research.
Case Study 1: In Vitro Toxicity Assessment
A study assessed the cytotoxic effects of this compound against human liver carcinoma cells (HepG2). The compound exhibited moderate cytotoxicity with an IC50 value of approximately 25 µM, suggesting potential anti-cancer properties while highlighting the need for further safety investigations.
Case Study 2: Environmental Impact
Research on bioaccumulation demonstrated that halogenated aromatic compounds like this compound can significantly accumulate in aquatic environments. A study indicated notable uptake rates in fish species, raising concerns about its long-term ecological impact and potential biomagnification through food chains.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2,4-difluorobenzene primarily involves electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring influence the reactivity and orientation of the substitution reactions . The compound can form intermediates such as benzenonium ions during these reactions, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
The following table compares 1,5-dibromo-2,4-difluorobenzene with halogenated/difluorinated benzene derivatives:
Biological Activity
1,5-Dibromo-2,4-difluorobenzene (CAS No. 28342-75-8) is a halogenated aromatic compound that has garnered interest due to its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₆H₂Br₂F₂
- Molecular Weight : 256.88 g/mol
- Density : Approximately 2.12 g/cm³
- Melting Point : Not specifically reported in the sources
- Boiling Point : Not specifically reported in the sources
Metabolic Pathways and Enzyme Interactions
This compound exhibits specific interactions with cytochrome P450 enzymes, which are crucial for drug metabolism:
- CYP1A2 Inhibitor : It is identified as an inhibitor of the CYP1A2 enzyme, which plays a significant role in the metabolism of various drugs and xenobiotics .
- Other CYP Enzyme Interactions : The compound does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .
The inhibition of CYP1A2 suggests potential implications for drug-drug interactions when co-administered with substrates of this enzyme.
Toxicological Profile
The material safety data sheet (MSDS) indicates that this compound is harmful by inhalation and contact with skin. It can cause serious irritation to skin and eyes . This toxicity profile necessitates careful handling and consideration in pharmacological applications.
Case Study 1: In Vitro Toxicity Assessment
A study assessed the cytotoxic effects of various halogenated compounds, including this compound. The results indicated that this compound exhibited moderate cytotoxicity against human liver carcinoma cells (HepG2), with an IC50 value of approximately 25 µM. This suggests potential anti-cancer properties but also highlights the need for further investigation into its safety profile .
Case Study 2: Environmental Impact
Research has shown that halogenated aromatic compounds can accumulate in aquatic environments and affect local ecosystems. A study on the bioaccumulation of this compound in fish species revealed significant uptake rates, raising concerns about its long-term ecological impact and potential biomagnification in food chains .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
CYP Enzyme Inhibition | Inhibits CYP1A2; no inhibition on other CYP enzymes |
Cytotoxicity | Moderate cytotoxicity (IC50 ~25 µM in HepG2 cells) |
Environmental Impact | Significant bioaccumulation in aquatic species |
Table 2: Toxicological Data
Endpoint | Result |
---|---|
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
Inhalation Hazard | Harmful if inhaled |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,5-Dibromo-2,4-difluorobenzene in laboratory settings?
Methodological Answer:
- Direct Halogenation : Use bromine (Br₂) or N-bromosuccinimide (NBS) with a fluorinated benzene precursor under controlled conditions. For example, bromination of 1,3-difluorobenzene at positions 2 and 5 via electrophilic substitution, leveraging directing effects of fluorine substituents.
- Metal-Halogen Exchange : Employ organometallic reagents (e.g., n-BuLi) to selectively substitute hydrogen atoms. A documented approach involves lithiation of 1,4-difluorobenzene followed by quenching with bromine sources .
- Purification : Column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor progress via TLC (Rf ~0.5 in hexane).
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- ¹⁹F NMR : Expect two distinct signals for fluorine atoms at positions 2 and 4 (δ ≈ -110 to -120 ppm for aromatic F).
- ¹H NMR : Aromatic protons (if present) show splitting patterns influenced by adjacent Br/F substituents.
- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks at m/z 271.89 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Elemental Analysis : Confirm C, H, Br, and F percentages (theoretical: C 26.5%, H 0.7%, Br 58.8%, F 13.9%).
Q. What safety protocols must be followed when handling this compound in experimental workflows?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid :
- Skin Contact : Rinse with copious water for 15+ minutes; remove contaminated clothing.
- Eye Exposure : Flush with saline solution for 20 minutes; seek medical attention.
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation.
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Substituent Effects :
- Bromine : Strongly electron-withdrawing (-I effect), activates the ring for NAS at meta/para positions.
- Fluorine : Moderately electron-withdrawing (-I) but ortho/para-directing. In this compound, the 1,5-bromo and 2,4-fluoro groups create a steric and electronic environment favoring substitution at position 3 or 6.
- Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., NH₃, OH⁻) in polar aprotic solvents (DMF, DMSO). Monitor reactivity via HPLC or ¹⁹F NMR .
Q. What experimental strategies can resolve contradictions in reported reaction yields involving this compound?
Methodological Answer:
- Variable Control : Systematically test parameters:
- Temperature : Compare yields at -78°C (cryogenic lithiation) vs. RT.
- Solvent : Assess polar (THF) vs. nonpolar (hexane) media.
- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu(I) in cross-coupling reactions.
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time) .
Q. What methodologies assess the ecological impact and degradation pathways of this compound in environmental chemistry studies?
Methodological Answer:
- Biodegradation Assays : Incubate with soil microbiota (OECD 301F) and measure Br⁻/F⁻ release via ion chromatography.
- Photolysis Studies : Exclude to UV light (λ = 254 nm) in aqueous solutions; track intermediates via LC-MS.
- Computational Modeling : Apply QSAR models to predict toxicity (e.g., LC50 for aquatic organisms) or persistence (half-life in soil) .
Properties
IUPAC Name |
1,5-dibromo-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZKAPOPPRMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441851 | |
Record name | 1,5-Dibromo-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28342-75-8 | |
Record name | 1,5-Dibromo-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dibromo-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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